N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide
Description
N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[26]nonan-8-yl)propanamide is a synthetic organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-15-9-14(2-1-13(15)10-19)20-16(22)3-6-21-7-8-23-12-17(11-21)4-5-17/h1-2,9H,3-8,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEALZPNAOVSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CCOC2)CCC(=O)NC3=CC(=C(C=C3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and cyanophenyl groups. Common reagents used in these steps include chlorinating agents, cyanating agents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be employed for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide
- N-(3-chloro-4-methylphenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide is unique due to its specific substitution pattern and spirocyclic core. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
